molecular formula C14H15N3O6S2 B4848932 2-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide CAS No. 196512-83-1

2-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide

Cat. No.: B4848932
CAS No.: 196512-83-1
M. Wt: 385.4 g/mol
InChI Key: WEPOXLKVUHNMPB-UHFFFAOYSA-N
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Description

2-Nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide is a sulfonamide derivative characterized by a nitro-substituted benzene ring linked via an ethyl spacer to a 4-sulfamoylphenyl group. For instance, compounds with similar sulfonamide backbones, such as those bearing indole or quinazolinone moieties, demonstrate diverse biological activities, including carbonic anhydrase inhibition and antiproliferative effects . The nitro group in the ortho position (as seen in ) may influence electronic properties, enhancing reactivity or binding affinity in biological systems .

Properties

IUPAC Name

2-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O6S2/c15-24(20,21)12-7-5-11(6-8-12)9-10-16-25(22,23)14-4-2-1-3-13(14)17(18)19/h1-8,16H,9-10H2,(H2,15,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPOXLKVUHNMPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00367004
Record name 2-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00367004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196512-83-1
Record name 2-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00367004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide typically involves multiple steps. One common method starts with the nitration of benzenesulfonamide to introduce the nitro group. This is followed by a series of reactions to attach the 2-(4-sulfamoylphenyl)ethyl group. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters. Safety measures are also crucial due to the use of hazardous chemicals and the potential for exothermic reactions .

Chemical Reactions Analysis

Types of Reactions

2-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups to the sulfonamide moiety .

Scientific Research Applications

Anticancer Applications

Recent studies have demonstrated that 2-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide exhibits significant anticancer properties, particularly against breast cancer cell lines.

Case Study: Breast Cancer Cell Lines

In a comparative study, various derivatives of benzenesulfonamides were synthesized and tested against MDA-MB-231 and MCF-7 cell lines. The results indicated that:

  • The most active derivatives exhibited a selectivity ratio of up to 17.5 times against breast cancer cells compared to normal cells.
  • Cellular uptake studies confirmed the effectiveness of these compounds in penetrating cancerous tissues .

Antimicrobial Applications

In addition to its anticancer properties, this compound has demonstrated notable antibacterial activities.

Efficacy Against Bacterial Strains

The compound was evaluated for its antibacterial effects against several strains, including Staphylococcus aureus and Klebsiella pneumoniae. Key findings include:

  • Significant inhibition rates at concentrations around 50 mg/mL, achieving approximately 80.69% inhibition against S. aureus.
  • Anti-biofilm activity was also observed, with inhibition percentages reaching up to 79.46% against K. pneumoniae .

Pharmacokinetic Properties

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have shown that the synthesized derivatives possess promising pharmacokinetic profiles, indicating their potential for development as therapeutic agents .

Mechanism of Action

The mechanism by which 2-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of bacterial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Indole-Containing Analogs

  • (Z)-2-Nitro-N-(2-(2-(1-phenylprop-1-en-1-yl)-1H-indol-3-yl)ethyl)benzenesulfonamide (8): This compound () replaces the 4-sulfamoylphenyl group with an indole ring conjugated to a styrene moiety. Its ¹H-NMR spectrum shows aromatic proton shifts at δ 7.2–8.1 ppm, distinct from simpler sulfonamides due to extended conjugation .

Trimethylsilyl-Protected Derivatives

  • 2-Nitro-N-(2-(trimethylsilyl)ethoxy)benzenesulfonamide ():
    The trimethylsilyl (TMS) ethoxy group acts as a protecting group, altering solubility (lipophilic vs. hydrophilic) compared to the target compound. Synthetic routes for such derivatives involve Hg(OTf)₂-catalyzed vinylation, suggesting sensitivity to catalytic conditions .

Functional Group Modifications

Benzamide vs. Benzenesulfonamide

  • 4-Nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide (): Replacing the sulfonamide with a benzamide group reduces hydrogen-bonding capacity (PSA = 143.46 Ų vs. The nitro group at the para position (vs. ortho in the target compound) may also affect electronic effects and metabolic stability .

Chlorinated and Nitro-Substituted Derivatives

  • 4-Chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide (): Dual chloro and nitro substituents increase molecular weight (390.24 g/mol) and lipophilicity (predicted LogP = 4.6) compared to the target compound. Such modifications are common in antimicrobial agents but may introduce toxicity risks .

Physicochemical and Spectral Properties

Melting Points and Stability

  • Quinazolinone-Sulfonamides (): Melting points range from 207.7°C to 306.1°C, correlating with molecular rigidity from heterocyclic systems. The target compound, lacking such rings, may exhibit lower melting points (~200–250°C) .
  • Dihydropyrimidinone Derivatives (): Melting points between 165°C and 259°C highlight the impact of thioxo groups (e.g., 11b: 165–166°C) on lattice stability .

Spectral Data Comparison

  • ¹H-NMR Shifts :
    • Target Compound (Inferred) : Aromatic protons near δ 7.5–8.3 ppm (nitro and sulfonamide groups), with ethyl spacer signals at δ 3.4–4.1 ppm.
    • Indole Derivative (8) (): Indole NH at δ 10.2 ppm; vinyl protons at δ 5.8–6.5 ppm .
    • N-Acetylated Analog (): Acetyl methyl at δ 2.1 ppm; sulfonamide NH₂ at δ 6.8–7.2 ppm .

Key Reactions and Yields

  • Hg(OTf)₂-Catalyzed Vinylation (): Used for indole-functionalized sulfonamides, yielding 70–85% via tandem cyclization. Requires careful handling due to mercury toxicity .
  • Pyridine-Mediated Sulfonylation (): Typical for introducing sulfamoyl groups, with yields up to 89% for pyridazine derivatives .

Protecting Group Strategies

  • TMS Ethoxy Protection (): Facilitates selective functionalization but requires acidic hydrolysis for deprotection, limiting compatibility with acid-sensitive groups .

Tabulated Comparison of Key Analogs

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Biological Activity Reference
Target Compound (Inferred) ~349.36 ~200–250 2-Nitro, sulfamoylphenyl ethyl Hypothetical CA inhibition
4-Nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide 349.36 N/A Benzamide, nitro Not reported
Quinazolinone-Sulfonamide (Compound 14) N/A 207.7 Iodoquinazolinone, thioacetamide Antioxidant, neuroprotector
Indole Derivative (8) N/A Amorphous Indole, styrene Not reported

Biological Activity

2-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide, identified by its CAS number 196512-83-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.

  • Molecular Formula : C₁₄H₁₈N₄O₄S₂
  • Molecular Weight : 385.415 g/mol
  • Structure : The compound features a nitro group and a sulfonamide moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cell proliferation and inflammation. The compound has been noted for its interaction with carbonic anhydrases (CAs), particularly CA IX, which plays a significant role in tumor progression and bacterial growth.

Inhibition of Carbonic Anhydrases

Recent studies have demonstrated that derivatives of benzenesulfonamides exhibit selective inhibition of carbonic anhydrases. For instance, compounds similar to this compound showed IC50 values ranging from 10.93 to 25.06 nM against CA IX, indicating strong inhibitory potential .

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly against breast cancer cell lines such as MDA-MB-231 and MCF-7. In vitro studies revealed that the compound could induce apoptosis in these cancer cells, significantly increasing annexin V-FITC positivity by up to 22-fold compared to controls .

Cell Line IC50 (µM) Effect
MDA-MB-2311.52 - 6.31Apoptosis induction
MCF-7Not specifiedSignificant anti-proliferative effect

Antimicrobial Activity

In addition to its anticancer effects, the compound has shown promising antimicrobial properties. Studies indicated significant inhibition of bacterial growth at concentrations around 50 mg/mL against Staphylococcus aureus and Klebsiella pneumoniae, with anti-biofilm activity being particularly notable .

Bacteria Inhibition (%) Control (%)
Staphylococcus aureus80.6999.2
Klebsiella pneumoniae79.46Not specified

Case Studies

  • Breast Cancer Treatment :
    In a study published in RSC Advances, compounds structurally related to this compound demonstrated significant selectivity towards breast cancer cells over normal cells, suggesting a therapeutic window for treatment .
  • Antibacterial Efficacy :
    A comprehensive study highlighted the effectiveness of sulfonamide derivatives against various bacterial strains, with specific focus on their mechanism involving CA inhibition which is crucial for bacterial survival .

Q & A

Q. What are the key synthetic routes for 2-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide?

The synthesis typically involves sulfonylation of an amine intermediate with 2-nitrobenzenesulfonyl chloride. A representative method includes:

  • Step 1 : Reacting 2-(4-sulfamoylphenyl)ethylamine with 2-nitrobenzenesulfonyl chloride in anhydrous dichloromethane or tetrachloromethane.
  • Step 2 : Using pyridine as a base to neutralize HCl byproducts and drive the reaction forward.
  • Step 3 : Purification via column chromatography or recrystallization to isolate the product . Reagents like 2-nitrobenzenesulfenyl chloride (mp 74–76°C) are critical precursors, as noted in chemical catalogs .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of aromatic protons (δ 7.5–8.5 ppm) and sulfonamide groups (δ ~3.0 ppm for NH).
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 410.06).
  • Infrared (IR) Spectroscopy : Peaks at ~1340 cm⁻¹ and ~1160 cm⁻¹ correspond to asymmetric and symmetric S=O stretching .
  • InChI Key : Use standardized identifiers (e.g., InChI=1S/C₁₅H₁₆N₃O₆S₂) from PubChem for cross-referencing .

Q. What are the common biological targets for sulfonamide derivatives like this compound?

Sulfonamides often target enzymes such as carbonic anhydrases or bacterial dihydropteroate synthase. For example:

  • Carbonic Anhydrase Inhibition : The sulfamoyl group binds to zinc in the enzyme’s active site, disrupting proton transfer .
  • Antibacterial Activity : Structural analogs with substituted phenyl groups show MIC values <10 µg/mL against E. coli .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses of this compound?

  • Solvent Selection : Use polar aprotic solvents (e.g., tetrahydrofuran) to stabilize intermediates.
  • Temperature Control : Maintain reactions at 0–5°C during sulfonylation to minimize side reactions.
  • Catalysts : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate sulfonamide bond formation .
  • Purity Checks : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .

Q. How to resolve contradictions in reported biological activities across structurally similar sulfonamides?

  • Comparative SAR Studies : Analyze derivatives from published tables (e.g., K16–K25 in ) to correlate substituent effects (e.g., acetyl vs. amino groups) with activity.
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities for variants. For instance, nitro groups may enhance π-π stacking in hydrophobic enzyme pockets .
  • In Vitro Validation : Test compounds under standardized assays (e.g., maximal electroshock seizure models for anticonvulsant activity) .

Q. What strategies are effective in improving the compound’s solubility for pharmacological studies?

  • Prodrug Design : Introduce hydrolyzable groups (e.g., tert-butyl esters) to enhance water solubility.
  • Co-Crystallization : Use co-solvents like PEG-400 or cyclodextrins to form stable complexes .
  • pH Adjustment : Solubilize the sulfonamide in mildly alkaline buffers (pH 8–9) where the NH group deprotonates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide
Reactant of Route 2
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2-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide

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